![molecular formula C17H11F3N2O3 B2423005 2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 937605-18-0](/img/structure/B2423005.png)
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline is a chemical compound with the molecular formula C17H11F3N2O3 . It has immense potential in scientific studies.
Synthesis Analysis
The synthesis of quinoline derivatives like this compound can involve various methods. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method involves the conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H11F3N2O3 . The average mass is 348.276 Da and the monoisotopic mass is 348.072174 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Batteries
Research by Zhang et al. (2001) highlighted the use of quinoline derivatives as corrosion inhibitors in zinc-manganese batteries. The study focused on quinoline quaternary ammonium phenolates, revealing their effective adsorption on zinc surfaces and their desirable properties as corrosion inhibitors due to their high electron density around functional groups.
Genotoxicity Risk Assessment
A study conducted by Díaz Duran et al. (2015) utilized the SOS chromotest to assess the genotoxicity of various quinoline derivatives. The research provided insights into the influence of different substituents on the genotoxicity of quinoline derivatives, contributing to the understanding of their potential therapeutic applications and risks.
Crystal Structures and Supramolecular Arrangements
Research by Gonçalves et al. (2011) revealed the crystal structures of quinoline derivatives derived from mefloquine. The study highlighted differences in molecule conformations and the absence of strong intermolecular interactions, paving the way for understanding the structural and chemical properties of these compounds.
Antiparasitic and Antiviral Potential
A study by Sopková-de Oliveira Santos et al. (2007) focused on the crystal structures of quinoline compounds with potential as antiparasitic and antiviral agents. The research provided valuable insights into the structural deviations caused by different substituents, contributing to the development of effective therapeutic agents.
Fluorescent Chemosensors and Biological Studies
In 2020, Ghorai et al. developed two 8-aminoquinoline-based chemosensors with potential for biological applications. These chemosensors selectively detected Zn2+ and Al3+ ions, showcasing their potential as tools for biological sensing and studies on intracellular ion detection in human breast cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-10-5-6-11-3-2-4-15(16(11)21-10)25-14-8-7-12(17(18,19)20)9-13(14)22(23)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHHHTFKZRVLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
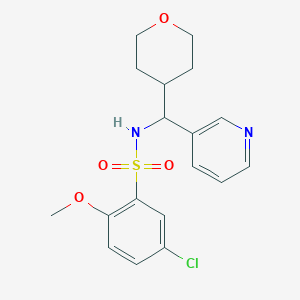
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)
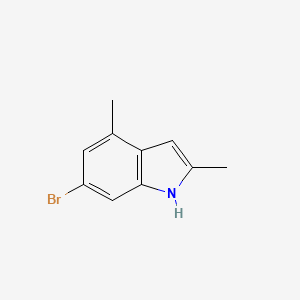
![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2422927.png)
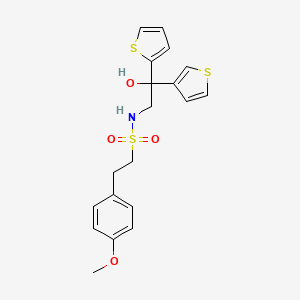
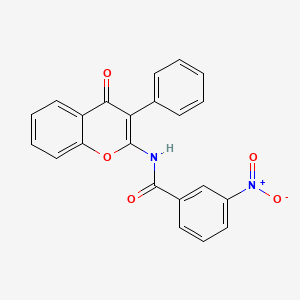

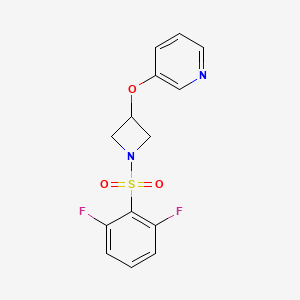
![N-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2422934.png)
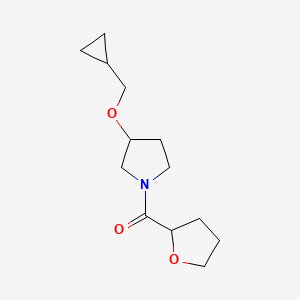

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)
